Metoxuron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2030182-41-1 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

234.71 g/mol |

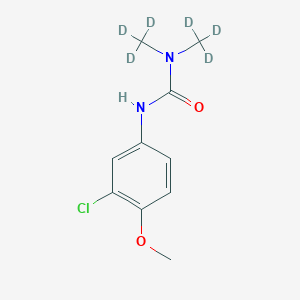

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3 |

InChI Key |

DSRNRYQBBJQVCW-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Metoxuron-d6 in Modern Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and exacting world of analytical chemistry, particularly in the realms of environmental monitoring, food safety, and drug development, accuracy and reliability are paramount. The quantification of trace-level compounds, such as the herbicide Metoxuron, in complex matrices presents significant challenges due to matrix effects and variations in instrument response. To overcome these obstacles, stable isotope-labeled internal standards have become indispensable tools. This technical guide provides an in-depth exploration of the purpose and application of Metoxuron-d6, a deuterium-labeled analogue of Metoxuron, in sophisticated analytical methodologies.

Metoxuron is a phenylurea herbicide used to control broad-leaved weeds in various crops.[1] Its presence in soil, water, and food products is closely monitored to ensure environmental protection and consumer safety. This compound, in which six hydrogen atoms on the N,N-dimethyl group are replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of Metoxuron. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the native Metoxuron by a mass spectrometer, enabling highly accurate quantification through a technique known as isotope dilution mass spectrometry.

Core Principles: Isotope Dilution Mass Spectrometry

The fundamental purpose of using this compound is to employ the principle of isotope dilution analysis.[2] This technique is considered a gold standard in quantitative analysis due to its high precision and accuracy.[2] The process involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the target analyte (Metoxuron) at the earliest stage of sample preparation.

The key advantages of this approach are:

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Since this compound is chemically identical to Metoxuron, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively nullified.

-

Compensation for Sample Loss: During the multi-step processes of extraction, cleanup, and concentration, some of the analyte may be lost. As the internal standard is lost at the same rate as the native analyte, the ratio between them remains constant, ensuring that the final calculated concentration is accurate despite these losses.

-

Improved Precision and Repeatability: The use of an internal standard corrects for variations in instrument performance and injection volume, leading to more precise and reproducible results.[3]

Technical Data Summary

This compound is available from various suppliers as a high-purity analytical standard. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | [4] |

| Synonyms | Metoxuron-(N,N-dimethyl-d6) | [4][5] |

| CAS Number | 2030182-41-1 | [5] |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | [6] |

| Molecular Weight | 234.71 g/mol | [5][6] |

| Isotopic Enrichment | ≥ 99 atom % D | [5] |

| Chemical Purity (by HPLC) | ≥ 99.48% | [6] |

| Typical Format | Neat solid or solution in a specified solvent (e.g., 100 µg/mL in acetonitrile) | [7] |

Experimental Protocols

The following sections provide a detailed, representative methodology for the analysis of Metoxuron in environmental or food samples using this compound as an internal standard. The protocol is a composite of established techniques for pesticide residue analysis, such as QuEChERS and LC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

Materials:

-

Homogenized sample (e.g., soil, fruit, vegetable)

-

This compound internal standard stock solution (e.g., 10 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/g).

-

Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

The resulting supernatant is the final extract, ready for LC-MS/MS analysis. It may be diluted with a suitable solvent if necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. For example:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Metoxuron and this compound must be determined by direct infusion of the individual standards. The transitions are instrument-dependent, but representative values are provided below. The most intense transition is typically used for quantification, and a second transition is used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantification) | Product Ion 2 (m/z) (Confirmation) | Collision Energy (eV) |

| Metoxuron | 229.1 | 72.1 | 187.1 | 20 (for 72.1), 15 (for 187.1) |

| This compound | 235.1 | 78.1 | 193.1 | 20 (for 78.1), 15 (for 193.1) |

Note: The m/z values and collision energies are illustrative and require optimization on the specific instrument being used.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a series of standards containing known concentrations of Metoxuron and a constant concentration of this compound. The ratio of the peak area of the Metoxuron quantification transition to the peak area of the this compound quantification transition is plotted against the concentration of Metoxuron. The concentration of Metoxuron in the unknown sample is then calculated from its peak area ratio using the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of using this compound as an internal standard in a typical analytical procedure.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a critical analytical tool for researchers and scientists tasked with the quantitative determination of the herbicide Metoxuron. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method to overcome common analytical challenges, such as matrix effects and sample loss during preparation. By incorporating this compound into the analytical workflow, laboratories can achieve high levels of accuracy and precision, ensuring that data on environmental and food safety are of the highest quality and defensibility. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for the effective application of this compound in a modern analytical setting.

References

- 1. hpst.cz [hpst.cz]

- 2. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov.tw [fda.gov.tw]

- 4. lcms.cz [lcms.cz]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metoxuron-d6: Chemical Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phenylurea herbicide, Metoxuron-d6. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and modern analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in environmental science, analytical chemistry, and agrochemical development.

Chemical Identity and Properties

This compound is the deuterated analog of Metoxuron, a selective pre- and post-emergence herbicide. The deuterium (B1214612) labeling is on the two N-methyl groups, which makes it a suitable internal standard for mass spectrometry-based quantification of Metoxuron in various matrices.

Chemical Structure

-

IUPAC Name: 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea[1]

-

Synonyms: this compound (N,N-dimethyl-d6)

-

CAS Number: 2030182-41-1[1]

-

Chemical Formula: C₁₀H₇D₆ClN₂O₂[1]

-

SMILES: [2H]C([2H])([2H])N(C(=O)Nc1ccc(OC)c(Cl)c1)C([2H])([2H])[2H][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, Metoxuron.

| Property | This compound | Metoxuron (Unlabeled) |

| Molecular Weight | 234.71 g/mol [1] | 228.68 g/mol |

| Appearance | White to Off-White Solid | Colorless crystals |

| Melting Point | Not explicitly reported | 126-127 °C |

| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly) | Soluble in acetone, chloroform, benzene |

| Storage Temperature | 2-8°C[1] | Room temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a substituted phenyl isocyanate with deuterated dimethylamine. A general method is described in the patent literature, which can be adapted for the specific synthesis of this compound.

Synthesis Pathway

The synthesis involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with dimethylamine-d6 hydrochloride in the presence of an organic base.

Caption: Synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of deuterated phenylurea herbicides.

Materials:

-

3-chloro-4-methoxyphenyl isocyanate

-

Dimethylamine-d6 hydrochloride

-

N-methylmorpholine

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Argon gas

Procedure:

-

Suspend dimethylamine-d6 hydrochloride (1.2 equivalents) in anhydrous THF under an argon atmosphere.

-

Stir the suspension for 10 minutes.

-

Slowly add a solution of 3-chloro-4-methoxyphenyl isocyanate (1.0 equivalent) in anhydrous THF dropwise to the suspension.

-

Continue stirring for 20 minutes.

-

Slowly add a solution of N-methylmorpholine (2.0 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to proceed at 20°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the isocyanate is completely consumed, add water to the reaction mixture and stir.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., dichloromethane/hexane) to obtain this compound as a crystalline solid.

Analytical Methods

The analysis of Metoxuron and its deuterated internal standard is typically performed using chromatographic techniques coupled with mass spectrometry.

Analytical Workflow

The general workflow for the analysis of this compound in environmental samples involves sample preparation followed by instrumental analysis.

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | Typically 0.2-1.0 mL/min |

| Injection Volume | 5-20 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Mass Spectrometry (MS)

For the unlabeled Metoxuron, the mass spectrum shows a molecular ion peak at m/z 228. The fragmentation pattern would be characteristic of the phenylurea structure. For this compound, the molecular ion peak would be expected at m/z 234.

Spectroscopic Data (Reference)

While experimental spectra for this compound are not widely published, the following provides reference information for the unlabeled Metoxuron. The spectra of this compound would be very similar, with the key difference being the absence of signals corresponding to the N-methyl protons in the ¹H NMR and a different chemical shift for the deuterated carbons in the ¹³C NMR, along with the aforementioned mass shift in the MS.

Metoxuron (Unlabeled) Reference Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl protons would be expected.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N-methyl carbons would be observed.

-

Mass Spectrum (EI): The NIST WebBook provides a reference mass spectrum for Metoxuron.[3]

Conclusion

This technical guide provides essential information on the chemical structure, properties, synthesis, and analysis of this compound. The provided protocols and data are intended to support researchers in their work with this important deuterated internal standard. The use of this compound is critical for accurate and reliable quantification of the herbicide Metoxuron in environmental and biological samples, contributing to robust monitoring and risk assessment studies.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Metoxuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metoxuron-d6, a deuterated analog of the phenylurea herbicide Metoxuron. The strategic incorporation of deuterium (B1214612) into the N,N-dimethyl groups offers a valuable internal standard for mass spectrometry-based quantification of Metoxuron in environmental and biological samples. This document outlines a likely synthetic pathway, presents key quantitative data, and provides a detailed, generalized experimental protocol.

Introduction to Metoxuron and Isotopic Labeling

Metoxuron, chemically known as 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea, is a selective herbicide used for the control of broad-leaved weeds and grasses in various crops.[1] Monitoring its presence in the environment is crucial for assessing its ecological impact. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by isotope dilution mass spectrometry. The six deuterium atoms on the two methyl groups of this compound result in a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

The primary rationale for using deuterated standards lies in the ability to compensate for matrix effects and variations in sample preparation and instrument response. The co-elution of the analyte and the deuterated standard in chromatographic systems ensures that any loss or enhancement during the analytical process affects both compounds equally, leading to highly accurate and precise measurements.

Synthesis of this compound

The synthesis of this compound, or 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea, is achieved by the reaction of 3-chloro-4-methoxyphenyl isocyanate with d6-dimethylamine. A general method for the synthesis of deuterated phenylurea herbicides involves the use of a deuterated dimethylamine (B145610) salt in the presence of an organic base.[2] This approach is favored for its high efficiency and specificity in introducing the deuterium labels at the desired positions.

Synthetic Pathway

The chemical transformation for the synthesis of this compound is illustrated in the diagram below. The key step is the nucleophilic addition of d6-dimethylamine to the isocyanate group of 3-chloro-4-methoxyphenyl isocyanate.

Caption: Synthetic scheme for this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial sources.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇D₆ClN₂O₂ | [2] |

| Molecular Weight | 234.71 g/mol | [2][3] |

| Exact Mass | 234.1042 u | [4] |

| Isotopic Enrichment | ≥ 99 atom % D | [3] |

| Purity (by HPLC) | ≥ 99.48% | [2] |

| Unlabeled CAS Number | 19937-59-8 | [3][4] |

| Labeled CAS Number | 2030182-41-1 | [3] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on established methods for the synthesis of deuterated phenylurea compounds.[2] Researchers should perform their own optimization and safety assessments.

Materials and Reagents

-

3-chloro-4-methoxyphenyl isocyanate (≥98% purity)

-

d6-Dimethylamine hydrochloride (≥99 atom % D)

-

Triethylamine (≥99.5%, anhydrous)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve d6-dimethylamine hydrochloride (1.0 equivalent) in anhydrous THF (or DCM).

-

Base Addition: To the suspension, add triethylamine (1.1 equivalents) dropwise at 0 °C (ice bath). Stir the mixture for 15-20 minutes at this temperature.

-

Isocyanate Addition: In a separate dry flask, dissolve 3-chloro-4-methoxyphenyl isocyanate (1.0 equivalent) in anhydrous THF (or DCM). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to yield the pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass spectrometry should confirm the expected molecular ion peak for this compound.

-

¹H NMR spectroscopy should show the absence of signals corresponding to the N-methyl protons, while ¹³C NMR will show a characteristic triplet for the deuterated methyl carbons.

-

Conclusion

The synthesis of this compound via the reaction of 3-chloro-4-methoxyphenyl isocyanate and d6-dimethylamine provides an effective route to this valuable isotopically labeled internal standard. The detailed protocol and data presented in this guide are intended to assist researchers in the fields of environmental analysis, toxicology, and drug metabolism in the preparation and application of this compound for accurate and reliable quantification of the parent herbicide.

References

Technical Guide: Metoxuron-d6 (CAS Number 2030182-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoxuron-d6 is the deuterated analog of Metoxuron, a phenylurea herbicide. This document provides a comprehensive technical overview of this compound, including its physicochemical properties and its primary application as an internal standard for the quantitative analysis of Metoxuron in various matrices. Detailed experimental protocols for sample preparation and analysis using chromatographic techniques are presented. Furthermore, the mode of action and metabolic degradation pathways of Metoxuron are discussed to provide a complete profile for research and analytical purposes.

Introduction

Metoxuron is a selective, systemic herbicide used for the control of broadleaf weeds and annual grasses in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II complex. Due to its widespread use, monitoring its presence in environmental and food samples is crucial for ensuring environmental safety and human health.

This compound (CAS: 2030182-41-1) serves as an ideal internal standard for the accurate quantification of Metoxuron residues. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the parent compound in mass spectrometry-based analytical methods, without significantly altering its chemical and physical behavior during sample preparation and analysis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in analytical methodologies.

| Property | Value |

| CAS Number | 2030182-41-1 |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ |

| Molecular Weight | 234.71 g/mol |

| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea |

| Synonyms | N'-(3-Chloro-4-methoxyphenyl)-N,N-di(methyl-d3)urea |

| Appearance | White to Off-White Solid |

| Storage Conditions | 2-8°C for long-term storage |

| Purity (by HPLC) | Typically ≥98% |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the determination of Metoxuron residues in environmental matrices such as soil and water, as well as in agricultural products. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and reliability of the analytical results.

Sample Preparation: QuEChERS Protocol for Vegetable Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

-

Homogenized sample (e.g., carrots, leafy vegetables)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 2 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

Analytical Determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of Metoxuron.

| Parameter | Specification |

| Instrument | HPLC system coupled with a tandem mass spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Metoxuron: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)This compound: Precursor Ion > Product Ion 1 (Quantifier) |

Mode of Action and Metabolic Pathways

Mode of Action of Metoxuron

Metoxuron belongs to the phenylurea class of herbicides. Its primary mode of action is the inhibition of photosynthesis in target plants. Specifically, it binds to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of photosynthesis ultimately leads to the death of the plant.

Microbial Degradation of Phenylurea Herbicides

The environmental fate of Metoxuron is largely determined by microbial degradation in soil and water. Various microorganisms, including bacteria and fungi, are capable of metabolizing phenylurea herbicides. The degradation typically proceeds through a series of enzymatic reactions.

Caption: Microbial degradation pathway of Metoxuron.

The initial step often involves N-demethylation, followed by hydrolysis of the urea (B33335) bridge to yield the corresponding aniline (B41778) derivative. This intermediate is then further degraded through ring cleavage and eventual mineralization to carbon dioxide and water.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Metoxuron in environmental or food samples using this compound as an internal standard.

Caption: Analytical workflow for Metoxuron residue analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Metoxuron in complex matrices. This technical guide provides researchers and analytical scientists with the essential information and detailed protocols required for its effective use. The provided experimental procedures, coupled with an understanding of the parent compound's mode of action and degradation, form a solid foundation for robust analytical method development and environmental monitoring studies.

Physical and chemical properties of Metoxuron-d6

An In-depth Technical Guide to the Physical and Chemical Properties of Metoxuron-d6

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the herbicide Metoxuron. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the compound's characteristics, analytical methodologies, and stability.

Introduction

This compound is the stable isotope-labeled version of Metoxuron, a phenylurea herbicide. In this analog, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of Metoxuron in various matrices, such as environmental and agricultural samples, using mass spectrometry-based methods.[1] The unlabelled Metoxuron acts as a plant growth regulator and a pre- and post-emergence herbicide by inhibiting photosynthetic electron transport at photosystem II.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. Data for the unlabelled parent compound, Metoxuron, are also included for comparison where available.

| Property | This compound | Metoxuron (Unlabelled) |

| Synonyms | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea; N'-(3-chloro-4-methoxyphenyl)-N,N-di(methyl-d3)-urea[4][5] | 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea[2][6][7] |

| Molecular Formula | C₁₀D₆H₇ClN₂O₂[4][5] | C₁₀H₁₃ClN₂O₂[2][8] |

| Molecular Weight | 234.71 g/mol [5][6][7] | 228.68 g/mol [2] |

| Accurate Mass | 234.1042 Da[4] | 228.0665554 Da[2] |

| CAS Number | 2030182-41-1[4][5][6][7] | 19937-59-8[4][6][7] |

| Isotopic Enrichment | ≥99 atom % D[6][7] | N/A |

| Appearance | Neat solid[4] | Solid |

| Melting Point | Not available | 124-127 °C[8] |

| Boiling Point | Not available | 391.6 ± 42.0 °C (Predicted)[8] |

| Water Solubility | Not available | 678 mg/L (23 °C)[8] |

| SMILES | [2H]C([2H])([2H])N(C(=O)Nc1ccc(OC)c(Cl)c1)C([2H])([2H])[2H][4] | CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl[2] |

Stability and Storage

Storage Conditions: For long-term storage, this compound should be kept in a refrigerator at +4°C or between 2-8°C.[4][5] Some suppliers also indicate that storage at room temperature is acceptable.[6][7]

Stability: The compound is stable if stored under the recommended conditions. It is advised to re-analyze the chemical purity of the compound after three years of storage before use.[6][7]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Metoxuron in complex matrices by liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for such an analysis.

Objective: To quantify the concentration of Metoxuron in a sample (e.g., soil, water, agricultural product) using an internal standard calibration method with this compound.

Materials:

-

Metoxuron analytical standard

-

This compound internal standard

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

-

Sample matrix (e.g., soil extract, water sample)

-

LC-MS system (e.g., a hybrid quadrupole-Orbitrap or triple quadrupole mass spectrometer)[9][10]

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Metoxuron and a separate stock solution of this compound in a suitable solvent like acetonitrile.

-

Create a series of calibration standards by serially diluting the Metoxuron stock solution.

-

Spike each calibration standard and the quality control (QC) samples with a fixed concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Extract Metoxuron from the sample matrix using an appropriate method (e.g., QuEChERS for food samples, solid-phase extraction for water).

-

Evaporate the solvent from the extract and reconstitute it in the initial mobile phase.

-

Add the same fixed concentration of the this compound internal standard to the prepared sample extracts before analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a C18 column or similar. The mobile phase typically consists of a gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both Metoxuron and this compound.

-

Metoxuron: Monitor the transition for the unlabelled compound (e.g., m/z 229 → product ion).

-

This compound: Monitor the transition for the deuterated standard (e.g., m/z 235 → product ion). The 6 Dalton mass shift ensures no cross-talk between the analyte and the standard.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Metoxuron to the peak area of this compound against the concentration of Metoxuron for each calibration standard.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of Metoxuron in the samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.[9]

-

Visualizations

The following diagrams illustrate the relationships and workflows associated with this compound.

Caption: Relationship between Metoxuron and its deuterated analog.

Caption: Workflow for quantification of Metoxuron using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metoxuron (Ref: SAN 6915H) [sitem.herts.ac.uk]

- 4. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. chembk.com [chembk.com]

- 9. lcms.cz [lcms.cz]

- 10. shimadzu.com [shimadzu.com]

Metoxuron-d6: An In-depth Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Metoxuron-d6. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This guide details the toxicological properties, handling procedures, and potential biological signaling pathway interactions of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Section 1: Chemical and Physical Properties

This compound is the deuterated analog of Metoxuron, a phenylurea herbicide. The primary difference is the replacement of six hydrogen atoms with deuterium (B1214612) on the N,N-dimethyl groups. This isotopic labeling is useful in various research applications, including metabolic and environmental fate studies.

| Property | Value |

| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea |

| CAS Number | 2030182-41-1 |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ |

| Molecular Weight | 234.71 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | 2-8°C, protected from light |

Section 2: Hazard Identification and GHS Classification

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding its potential risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects[1] |

Signal Word: Warning

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Section 3: Toxicological Data

Quantitative toxicological data for Metoxuron provides a basis for assessing the acute risks associated with this compound exposure. Due to the nature of isotopic labeling, the toxicological profile of the deuterated compound is expected to be very similar to the parent compound.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 3200 mg/kg[2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg |

| LC50 | Fish (96h) | - | Data not available |

Section 4: Experimental Protocols

The following section outlines the methodologies for key toxicological experiments typically performed to assess the safety of chemical compounds like Metoxuron.

Acute Oral Toxicity (OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

Experimental Workflow:

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females) are used. They are acclimated to laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least five days.[3]

-

Dose Preparation and Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3] For Metoxuron, this would involve dissolving or suspending the compound in an appropriate vehicle.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the toxicity of a substance when applied to the skin.

Methodology:

-

Animal Selection: Young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.

-

Exposure: The exposure period is typically 24 hours.

-

Observation: Animals are observed for 14 days for signs of toxicity and skin reactions.

-

Data Analysis: The dermal LD50 is determined.

Aquatic Toxicity (OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

Methodology:

-

Test Species: A standard freshwater fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation time.

Section 5: Potential Signaling Pathway Interactions

While the primary mechanism of action for Metoxuron as a herbicide is the inhibition of photosystem II in plants, its effects on mammalian systems are less understood. Research on other pesticides suggests potential interactions with key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants. Some pesticides have been shown to activate the AhR signaling pathway, leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450s (CYPs).

Activation of this pathway can have diverse downstream effects, including endocrine disruption and altered cellular metabolism. However, direct evidence for this compound activating the AhR pathway is currently lacking and requires further investigation.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage. Some pesticides have been shown to induce a p53-dependent cellular stress response.

References

The Isotopic Distinction: A Technical Guide to Metoxuron and Metoxuron-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the herbicide Metoxuron and its deuterated analogue, Metoxuron-d6. This document provides a comprehensive overview of their respective chemical properties, mechanisms of action, and applications, with a focus on the critical role of this compound as an internal standard in quantitative analytical studies. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to facilitate a deeper understanding.

Core Differences and Physicochemical Properties

Metoxuron is a phenylurea herbicide used to control broadleaf weeds and grasses.[1] this compound is a stable isotope-labeled version of Metoxuron, in which six hydrogen atoms on the two N-methyl groups have been replaced with deuterium (B1214612) atoms.[2] This isotopic substitution results in a molecule that is chemically identical to Metoxuron in its reactivity but has a higher molecular weight. This key difference makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[3]

Table 1: Comparative Physicochemical Properties of Metoxuron and this compound

| Property | Metoxuron | This compound |

| Chemical Formula | C₁₀H₁₃ClN₂O₂[4] | C₁₀H₇D₆ClN₂O₂[5] |

| Molecular Weight | 228.68 g/mol [1] | 234.71 g/mol [6] |

| CAS Number | 19937-59-8[4] | 2030182-41-1[6] |

| Appearance | White solid | White solid |

| Melting Point | 126-127 °C | Not available |

| Solubility | Soluble in organic solvents such as acetone, methanol, and acetonitrile (B52724).[7] | Soluble in organic solvents such as acetonitrile and DMSO.[5][8] |

| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D[6] |

Mechanism of Action: Inhibition of Photosystem II

Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis at the photosystem II (PSII) complex in plants.[1][9] Specifically, it binds to the D1 protein of the PSII reaction center, blocking the binding site of plastoquinone (B1678516) (QB).[1] This blockage interrupts the photosynthetic electron transport chain, preventing the transfer of electrons from the primary quinone acceptor (QA) to QB.[9] The inhibition of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]

Caption: Metoxuron blocks electron transport in Photosystem II.

Metabolic Pathways

The biotransformation of Metoxuron in organisms like plants and soil microbes primarily involves two types of reactions: N-demethylation and hydroxylation of the phenyl ring. These metabolic processes are generally categorized as Phase I reactions, which introduce or expose functional groups to increase the polarity of the compound, facilitating its subsequent conjugation (Phase II) and excretion (Phase III).[10]

Caption: Proposed metabolic pathway of Metoxuron.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of a substituted aniline (B41778) with a deuterated dimethylamine (B145610) source. A general synthetic workflow is outlined below.

Caption: General synthesis workflow for this compound.

Methodology:

-

Isocyanate Formation: 3-chloro-4-methoxyaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form 3-chloro-4-methoxyphenyl isocyanate.

-

Urea Formation: The resulting isocyanate is then reacted with dimethylamine-d6 hydrochloride in the presence of a base to yield this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the final, high-purity this compound.

Quantitative Analysis of Metoxuron using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of Metoxuron in a sample matrix (e.g., water, soil extract) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[11]

Table 2: Example LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Metoxuron: m/z 229.1 -> 72.1 (Quantifier), 229.1 -> 46.1 (Qualifier) |

| This compound: m/z 235.1 -> 78.1 (Quantifier) |

Experimental Protocol:

-

Sample Preparation:

-

To 1 mL of the sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex the sample to ensure thorough mixing.

-

If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.

-

-

Calibration Standards:

-

Prepare a series of calibration standards containing known concentrations of Metoxuron.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

-

-

Data Analysis:

-

Integrate the peak areas for the quantifier ions of both Metoxuron and this compound.

-

Calculate the ratio of the peak area of Metoxuron to the peak area of this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Metoxuron for the calibration standards.

-

Determine the concentration of Metoxuron in the samples by interpolating their peak area ratios on the calibration curve.

-

Mass Spectrometry Fragmentation

Under typical electrospray ionization conditions in a mass spectrometer, both Metoxuron and this compound will protonate to form [M+H]⁺ ions. The primary fragmentation pathway involves the cleavage of the urea bond, leading to the formation of characteristic fragment ions. The key difference in the fragmentation pattern will be the mass-to-charge ratio (m/z) of the fragment containing the dimethylamine moiety, which will be 6 Da higher for this compound.

Table 3: Major Mass Fragments of Metoxuron and this compound

| Compound | Precursor Ion [M+H]⁺ | Major Fragment Ion 1 | Major Fragment Ion 2 |

| Metoxuron | 229.1 | 72.1 (C₃H₈N⁺) | 157.0 (C₇H₇ClNO⁺) |

| This compound | 235.1 | 78.1 (C₃H₂D₆N⁺) | 157.0 (C₇H₇ClNO⁺) |

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Metoxuron in various matrices. Its chemical similarity to the parent compound, combined with its distinct mass, allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response. This technical guide provides a foundational understanding of the key differences and applications of these two molecules, equipping researchers with the knowledge to design and execute robust analytical methodologies.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 4. Metoxuron [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fs.usda.gov [fs.usda.gov]

- 8. esslabshop.com [esslabshop.com]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

Isotopic Enrichment of Metoxuron-d6 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Metoxuron-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Metoxuron in various matrices. This document outlines the synthesis, purification, and analytical characterization of this compound, with a focus on achieving high isotopic enrichment. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in the fields of environmental science, food safety, and drug metabolism studies.

Introduction to this compound and Isotopic Enrichment

Metoxuron is a phenylurea herbicide used for the control of broadleaf weeds and grasses in various crops.[1] Its detection at trace levels in environmental and biological samples is a significant analytical challenge. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

This compound is an isotopologue of Metoxuron in which six hydrogen atoms on the two N-methyl groups have been replaced by deuterium (B1214612) atoms.[3] This labeling provides a mass shift of +6 Da compared to the unlabeled analyte, allowing for its clear distinction in mass spectrometric analysis. The high isotopic enrichment of the standard is paramount to prevent cross-contamination from the unlabeled analyte and to ensure the accuracy of quantification. Commercially available this compound standards typically boast an isotopic enrichment of 99 atom % D or higher.[4]

The use of deuterated standards like this compound in isotope dilution mass spectrometry (IDMS) helps to compensate for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy.[5]

Synthesis and Isotopic Enrichment of this compound

The synthesis of this compound involves the preparation of the core structure of 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea and the specific incorporation of deuterium atoms at the N,N-dimethyl moiety. While the exact synthesis routes employed by commercial suppliers are often proprietary, a general and plausible synthetic pathway is presented below.

A common strategy for the synthesis of N,N-disubstituted ureas involves the reaction of a primary amine with a suitable carbamoylating agent or the reaction of an isocyanate with a secondary amine.[6] For the synthesis of this compound, a key intermediate is deuterated dimethylamine (B145610) (dimethylamine-d6).

Representative Synthesis Pathway

A two-step approach can be envisioned for the synthesis of this compound:

-

Formation of 3-chloro-4-methoxyphenyl isocyanate: This intermediate can be prepared from 3-chloro-4-methoxyaniline (B1194202) by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[7]

-

Reaction with dimethylamine-d6: The isocyanate intermediate is then reacted with dimethylamine-d6 to yield the final product, this compound.

The critical step for isotopic enrichment is the use of highly enriched dimethylamine-d6. This deuterated reagent can be synthesized through various methods, such as the reductive amination of formaldehyde-d2 with methylamine-d3 or other specialized deuteration techniques.[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These are intended for informational purposes and should be adapted and optimized based on available laboratory equipment and safety protocols.

Synthesis of 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea (this compound)

Step 1: Preparation of 3-chloro-4-methoxyphenyl isocyanate

-

Materials: 3-chloro-4-methoxyaniline, triphosgene, dry toluene (B28343), triethylamine (B128534).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-chloro-4-methoxyaniline (1 equivalent) in dry toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in dry toluene from the dropping funnel.

-

After the addition is complete, add triethylamine (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.

-

The resulting filtrate containing the isocyanate is used directly in the next step without further purification.

-

Step 2: Reaction with Dimethylamine-d6

-

Materials: Solution of 3-chloro-4-methoxyphenyl isocyanate in toluene, dimethylamine-d6 hydrochloride, sodium hydroxide (B78521), diethyl ether.

-

Procedure:

-

Prepare a solution of free dimethylamine-d6 by reacting dimethylamine-d6 hydrochloride (1.2 equivalents) with a solution of sodium hydroxide in water and extracting with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate.

-

Cool the toluene solution of the isocyanate from Step 1 to 0 °C.

-

Slowly add the ethereal solution of dimethylamine-d6 to the isocyanate solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the isocyanate is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

-

Analytical Characterization Workflow

Determination of Isotopic Enrichment by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

-

Procedure:

-

Prepare solutions of the synthesized this compound and unlabeled Metoxuron at a known concentration.

-

Inject the unlabeled Metoxuron standard to determine its retention time and mass spectrum, including the natural isotopic distribution of the molecular ion.

-

Inject the synthesized this compound sample.

-

Acquire the full-scan mass spectrum of the this compound peak.

-

Determine the ion intensities for the molecular ion of this compound (m/z [M+H]⁺) and the corresponding ions for the unlabeled (d0) and partially labeled species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100

-

-

Data Presentation

The quality of a this compound standard is defined by its chemical purity and isotopic enrichment. The following tables summarize typical specifications for commercially available standards and provide a template for presenting analytical data.

Table 1: Typical Specifications of Commercial this compound Standards

| Parameter | Specification | Supplier Example |

| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | LGC Standards[3] |

| CAS Number | 2030182-41-1 | CDN Isotopes[4] |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | Clearsynth[5] |

| Molecular Weight | ~234.71 g/mol | Clearsynth[5] |

| Isotopic Enrichment | ≥ 98 atom % D | CDN Isotopes[4] |

| Chemical Purity | ≥ 98% | Clearsynth[5] |

Table 2: Hypothetical Batch Analysis Data for Synthesized this compound

| Analysis | Method | Result |

| Chemical Purity | HPLC-UV (254 nm) | 99.2% |

| Isotopic Enrichment | LC-HRMS | 99.5 atom % D |

| Structure Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to structure |

| Residual Solvents | GC-FID | < 0.1% |

Application in Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of Metoxuron.

The workflow involves adding a known amount of this compound to the unknown sample before sample processing. During the analysis, the ratio of the signal from the native analyte to the labeled standard is measured. This ratio is then used to determine the concentration of the native analyte by referencing a calibration curve prepared with standards of known concentrations.

Conclusion

The synthesis and characterization of high-purity, highly enriched this compound are critical for its function as a reliable internal standard. This guide has provided a comprehensive overview of the synthetic strategies, detailed (though representative) experimental protocols, and analytical workflows necessary for the production and validation of this compound. The use of such well-characterized standards is essential for achieving accurate and precise quantification of Metoxuron in complex matrices, thereby supporting regulatory compliance and research in environmental and food safety.

References

- 1. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. clearsynth.com [clearsynth.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated internal standards in mass spectrometry-based analyses. By serving as a near-perfect mimic of the analyte of interest, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.

Core Principles: Why Deuterated Standards are the Gold Standard

The foundational principle behind the use of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is incrementally increased.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly during the entire analytical process.[1][2]

This co-elution and analogous behavior are critical for compensating for various sources of error that can compromise data quality, including:

-

Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3][4]

-

Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3] Since the deuterated standard is added at the beginning of this process, it experiences the same losses as the analyte.[1]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run.[5] A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent data.[2][6]

The Impact of Deuterated Standards on Data Quality: A Quantitative Comparison

The use of a deuterated internal standard demonstrably improves the accuracy and precision of quantitative assays. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over methods without an internal standard or those using a structural analog.

Table 1: Comparison of Assay Performance for Boldenone (B1667361) Quantification with a Deuterated vs. a Non-Deuterated Internal Standard [6]

| Parameter | With Deuterated IS (Boldenone-d3) | With Non-Deuterated IS (Structural Analog) |

| Accuracy (% Bias) | -2.5% to +3.8% | -15.2% to +18.5% |

| Precision (%RSD) | < 5% | < 15% |

| Linearity (r²) | > 0.998 | > 0.990 |

Table 2: Performance Improvement in a Bioanalytical Assay with a Deuterated Internal Standard [7]

| Parameter | With Deuterated IS | With Analog IS |

| Mean Bias from Nominal Value | 100.3% | 96.8% |

| Inter-day Precision (%CV) | 3.9% | 8.2% |

Table 3: Validation Data for Immunosuppressant Quantification using Deuterated Internal Standards [4]

| Analyte | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-designed and validated experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Quantification of Boldenone in Urine using LC-MS/MS[6]

1. Sample Preparation

-

Aliquoting: Transfer 1 mL of urine sample into a clean microcentrifuge tube.

-

Spiking: Add a known concentration of the internal standard (boldenone-d3).

-

Extraction: Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for boldenone and boldenone-d3.

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.

-

Determine the concentration of boldenone in the unknown samples from this calibration curve.

Protocol 2: General Bioanalytical Method Using Protein Precipitation[1]

1. Preparation of Solutions

-

Analyte and Internal Standard Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation

-

Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (B129727) (often containing the internal standard), in a 3:1 or 4:1 ratio to the sample volume.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizing the Role of Deuterated Standards

The following diagrams illustrate the core concepts and workflows associated with the use of deuterated standards in mass spectrometry.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship between an analyte and its deuterated internal standard.

Caption: How deuterated standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust solution to the inherent challenges of quantitative analysis in complex matrices. By closely mimicking the behavior of the target analyte throughout the analytical process, they effectively correct for variability in sample recovery, matrix effects, and instrumental drift, leading to data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics and the advancement of scientific knowledge.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Metoxuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Metoxuron-d6, a deuterated analog of the phenylurea herbicide Metoxuron. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in analytical testing.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of research and analytical laboratories. The products are intended for laboratory, research, analytical, and scientific use only, and not for human consumption or therapeutic use.[1] Key suppliers and their product details are summarized below.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formats/Sizes |

| Clearsynth | This compound | 2030182-41-1 | C₁₀H₇D₆ClN₂O₂ | 234.71 | Purity by HPLC: 99.48% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| LGC Standards | This compound (N,N-dimethyl-d6) | 2030182-41-1 | C₁₀D₆H₇ClN₂O₂ | 234.7124 | Not specified | 0.5 mg, 1 mg, 5 mg |

| MedchemExpress | This compound | 2030182-41-1 | C₁₀H₇D₆ClN₂O₂ | 234.71 | Not specified | 5 mg |

| CDN Isotopes | This compound (N,N-dimethyl-d6) | 2030182-41-1 | Not specified | 234.71 | Isotopic Enrichment: 99 atom % D | 0.01 g, 0.05 g |

| ESSLAB | This compound (N,N-dimethyl-d6) | 19937-59-8 (unlabelled) | Not specified | Not specified | Not specified | 100 µg/mL in acetonitrile (B52724) (1 mL) |

| Qmx Laboratories | This compound (N,N-dimethyl-d6), neat | 2030182-41-1 | Not specified | Not specified | Not specified | Neat |

| HPC Standards | D6-Metoxuron | 2030182-41-1 | C₁₀H₇ClD₆N₂O₂ | Not specified | Not specified | 1X10MG |

Physicochemical Properties

This compound, also known as 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea, is the deuterated form of Metoxuron.[1] The replacement of hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight compared to the non-labeled compound. This isotopic labeling is crucial for its application as an internal standard in mass spectrometry-based analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea | Clearsynth |

| CAS Number | 2030182-41-1 | Clearsynth, LGC Standards, MedchemExpress, CDN Isotopes, Qmx Laboratories, HPC Standards |

| Unlabelled CAS Number | 19937-59-8 | LGC Standards, CDN Isotopes, ESSLAB |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | Clearsynth, MedchemExpress, HPC Standards |

| Molecular Weight | 234.71 g/mol | Clearsynth, MedchemExpress, CDN Isotopes |

| Storage Condition | Refrigerator (2-8°C) for long term storage | Clearsynth |

Mechanism of Action of Metoxuron

Metoxuron belongs to the phenylurea class of herbicides.[2][3] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[2][4] By blocking the electron transport chain, Metoxuron disrupts the plant's ability to produce energy through photosynthesis, ultimately leading to its death.[5]

Application of this compound in Analytical Methods

The primary application of this compound is as an internal standard for the quantification of Metoxuron and other pesticide residues in various matrices, such as fruits and vegetables.[6] The use of a deuterated internal standard is a robust technique in mass spectrometry-based methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow: Use of this compound as an Internal Standard

A general workflow for the analysis of pesticide residues using this compound as an internal standard is depicted below. This process typically involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.

Representative Experimental Protocol

The following is a representative protocol for the determination of Metoxuron in a fruit or vegetable sample using this compound as an internal standard, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

1. Reagents and Standards:

-

Metoxuron analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (pesticide residue grade)

-

Methanol (pesticide residue grade)

-

Water (LC-MS grade)

-

QuEChERS extraction salts and dSPE cleanup tubes

2. Preparation of Standard Solutions:

-

Prepare a stock solution of Metoxuron in a suitable solvent (e.g., acetonitrile).

-

Prepare a working internal standard solution of this compound (e.g., 1 µg/mL) by diluting the stock solution.

-

Prepare a series of calibration standards containing known concentrations of Metoxuron and a constant concentration of the this compound internal standard.

3. Sample Preparation:

-

Homogenize a representative portion of the fruit or vegetable sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound internal standard working solution to the sample.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.

-

Centrifuge the tube.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the supernatant from the extraction step.

-

Transfer it to a dSPE cleanup tube containing the appropriate sorbents.

-

Vortex for 30 seconds and then centrifuge.

5. LC-MS/MS Analysis:

-

Transfer the final extract into an autosampler vial.

-

Inject an aliquot into the UHPLC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).

-

Flow Rate: A typical flow rate for UHPLC.

-

-